molecular formula C55H88N8O11 B12376585 Val-Ala-PAB-MMAE

Val-Ala-PAB-MMAE

カタログ番号: B12376585
分子量: 1037.3 g/mol
InChIキー: MTXKKTCVANNYBH-AXWSPWQFSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Val-Ala-PAB-MMAE is a compound used in the development of antibody-drug conjugates (ADCs). It consists of a linker (Val-Ala-PAB) and a cytotoxic payload, monomethyl auristatin E (MMAE). This compound is designed to deliver the cytotoxic agent specifically to cancer cells, minimizing the side effects on healthy cells .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Val-Ala-PAB-MMAE involves the conjugation of the Val-Ala dipeptide to the p-aminobenzyloxycarbonyl (PABC) linker, followed by attachment of the MMAE payload. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the peptide bond and the subsequent attachment of the cytotoxic agent .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity of the final product. This includes the use of automated peptide synthesizers and purification techniques such as high-performance liquid chromatography (HPLC) .

化学反応の分析

Types of Reactions: Val-Ala-PAB-MMAE undergoes several types of reactions, including enzymatic cleavage and hydrolysis. The compound is designed to be stable in extracellular fluid but is cleaved by cathepsin enzymes once inside the tumor cell .

Common Reagents and Conditions: Common reagents used in the synthesis and reactions of this compound include organic solvents, peptide coupling agents, and enzymes such as cathepsin B. The conditions typically involve mild temperatures and neutral pH to maintain the stability of the compound .

Major Products Formed: The major product formed from the enzymatic cleavage of this compound is the active cytotoxic agent, monomethyl auristatin E (MMAE), which inhibits cell division by blocking the polymerization of tubulin .

科学的研究の応用

Val-Ala-PAB-MMAE is primarily used in the development of antibody-drug conjugates (ADCs) for cancer therapy. These conjugates target specific antigens on the surface of cancer cells, delivering the cytotoxic agent directly to the tumor. This targeted approach reduces the side effects associated with traditional chemotherapy .

In addition to its use in cancer therapy, this compound is also used in research to study the mechanisms of drug delivery and the development of new linker technologies for ADCs .

作用機序

The mechanism of action of Val-Ala-PAB-MMAE involves the selective binding of the antibody portion of the ADC to a specific antigen on the surface of the cancer cell. Once bound, the ADC is internalized, and the linker is cleaved by cathepsin enzymes in the lysosome. This releases the active cytotoxic agent, MMAE, which inhibits cell division by blocking the polymerization of tubulin .

類似化合物との比較

Similar Compounds: Similar compounds to Val-Ala-PAB-MMAE include other ADC linkers such as Gly-Pro-Leu-Gly-PABC-MMAE and Val-Cit-PABC-MMAE. These compounds also use enzymatically cleavable linkers to release the cytotoxic payload inside the tumor cell .

Uniqueness: this compound is unique in its use of the Val-Ala dipeptide linker, which provides stability in extracellular fluid and efficient cleavage by cathepsin enzymes in the lysosome. This ensures targeted delivery of the cytotoxic agent with minimal off-target effects .

特性

分子式

C55H88N8O11

分子量

1037.3 g/mol

IUPAC名

[4-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]propanoyl]amino]phenyl]methyl N-[(2S)-1-[[(2S)-1-[[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-3-[[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-N-methylcarbamate

InChI

InChI=1S/C55H88N8O11/c1-16-34(8)47(42(72-14)29-43(64)63-28-20-23-41(63)49(73-15)35(9)50(66)57-36(10)48(65)39-21-18-17-19-22-39)61(12)54(70)45(32(4)5)60-53(69)46(33(6)7)62(13)55(71)74-30-38-24-26-40(27-25-38)59-51(67)37(11)58-52(68)44(56)31(2)3/h17-19,21-22,24-27,31-37,41-42,44-49,65H,16,20,23,28-30,56H2,1-15H3,(H,57,66)(H,58,68)(H,59,67)(H,60,69)/t34-,35+,36+,37-,41-,42+,44-,45-,46-,47-,48+,49+/m0/s1

InChIキー

MTXKKTCVANNYBH-AXWSPWQFSA-N

異性体SMILES

CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@H](C)[C@H](C2=CC=CC=C2)O)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)[C@H](C)NC(=O)[C@H](C(C)C)N

正規SMILES

CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(C)C(C2=CC=CC=C2)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)C(C)NC(=O)C(C(C)C)N

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。